methyl 1-(2,6-dichlorobenzyl)-1H-pyrazole-4-carboxylate methyl 1-(2,6-dichlorobenzyl)-1H-pyrazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14655764
InChI: InChI=1S/C12H10Cl2N2O2/c1-18-12(17)8-5-15-16(6-8)7-9-10(13)3-2-4-11(9)14/h2-6H,7H2,1H3
SMILES:
Molecular Formula: C12H10Cl2N2O2
Molecular Weight: 285.12 g/mol

methyl 1-(2,6-dichlorobenzyl)-1H-pyrazole-4-carboxylate

CAS No.:

Cat. No.: VC14655764

Molecular Formula: C12H10Cl2N2O2

Molecular Weight: 285.12 g/mol

* For research use only. Not for human or veterinary use.

methyl 1-(2,6-dichlorobenzyl)-1H-pyrazole-4-carboxylate -

Specification

Molecular Formula C12H10Cl2N2O2
Molecular Weight 285.12 g/mol
IUPAC Name methyl 1-[(2,6-dichlorophenyl)methyl]pyrazole-4-carboxylate
Standard InChI InChI=1S/C12H10Cl2N2O2/c1-18-12(17)8-5-15-16(6-8)7-9-10(13)3-2-4-11(9)14/h2-6H,7H2,1H3
Standard InChI Key NRHVXBFCFJZABI-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CN(N=C1)CC2=C(C=CC=C2Cl)Cl

Introduction

Chemical Identity and Structural Properties

Methyl 1-(2,6-dichlorobenzyl)-1H-pyrazole-4-carboxylate belongs to the pyrazole class of heterocyclic compounds, which are five-membered aromatic rings containing two adjacent nitrogen atoms. Its molecular formula is C₁₂H₁₀Cl₂N₂O₂, with a molecular weight of 285.12 g/mol. The IUPAC name, methyl 1-[(2,6-dichlorophenyl)methyl]pyrazole-4-carboxylate, reflects its substitution pattern.

Key Structural Features:

  • Pyrazole Core: Provides a rigid aromatic framework conducive to π-π stacking and hydrogen bonding.

  • 2,6-Dichlorobenzyl Group: Enhances lipophilicity and steric bulk, potentially improving membrane permeability.

  • Methyl Ester: Serves as a metabolically labile group, often used in prodrug strategies.

Table 1: Molecular Descriptors

PropertyValue
Molecular FormulaC₁₂H₁₀Cl₂N₂O₂
Molecular Weight285.12 g/mol
Canonical SMILESCOC(=O)C1=CN(N=C1)CC2=C(C=CC=C2Cl)Cl
InChI KeyNRHVXBFCFJZABI-UHFFFAOYSA-N
PubChem CID163333261

The compound’s crystal structure remains uncharacterized, but computational models predict a planar pyrazole ring with the dichlorobenzyl group oriented orthogonally to minimize steric clashes.

Synthesis and Chemical Reactivity

The synthesis of methyl 1-(2,6-dichlorobenzyl)-1H-pyrazole-4-carboxylate typically involves a multi-step sequence:

Step 1: Formation of the Pyrazole Ring

Pyrazole nuclei are commonly synthesized via cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. For this derivative, a Knorr-type reaction using methyl acetoacetate and hydrazine hydrate may yield the 4-carboxylate intermediate.

Step 2: N-Benzylation

The 1-position of the pyrazole is alkylated with 2,6-dichlorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF). This step introduces the dichlorinated benzyl group, with regioselectivity ensured by the electron-withdrawing ester moiety.

Representative Reaction Scheme:

Hydrazine + Methyl acetoacetateMethyl pyrazole-4-carboxylate2,6-Dichlorobenzyl bromideTarget Compound\text{Hydrazine + Methyl acetoacetate} \rightarrow \text{Methyl pyrazole-4-carboxylate} \xrightarrow{\text{2,6-Dichlorobenzyl bromide}} \text{Target Compound}

Step 3: Purification

Chromatographic techniques (e.g., silica gel column chromatography) isolate the product in >95% purity, as confirmed by HPLC and NMR.

Applications in Medicinal Chemistry

Lead Optimization

The methyl ester serves as a prodrug moiety, hydrolyzing in vivo to the carboxylic acid. This property is exploited to improve oral bioavailability of lead compounds.

Structure-Activity Relationship (SAR) Studies

Modifications to the dichlorobenzyl group (e.g., replacing chlorine with fluorine) alter potency and selectivity. For example, the difluoromethyl analog (C₁₃H₁₀Cl₂F₂N₂O₂) shows enhanced antifungal activity.

Table 2: Comparative SAR of Pyrazole Derivatives

CompoundSubstituentBiological Activity
Methyl 1-(2,6-dichlorobenzyl)-1H-pyrazole-4-carboxylate2,6-Cl₂-benzylCOX-2 inhibition (predicted)
Methyl 1-(3,4-dichlorobenzyl)-1H-pyrazole-4-carboxylate3,4-Cl₂-benzylReduced lipophilicity
Methyl 3-(difluoromethyl)-1-(2,6-dichlorobenzyl)-1H-pyrazole-4-carboxylateCF₂H at C3Antifungal (EC₅₀ = 1.2 μg/mL)

Future Directions and Challenges

Targeted Drug Delivery

Conjugation with nanoparticle carriers could mitigate solubility issues associated with the dichlorobenzyl group.

Enzymatic Hydrolysis Studies

Investigating esterase-mediated conversion to the free acid will clarify pharmacokinetic profiles.

In Vivo Toxicity Screening

Acute and chronic toxicity studies are needed to evaluate safety margins for therapeutic use.

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